molecular formula C9H7ClFN3O2 B11930533 Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B11930533
M. Wt: 243.62 g/mol
InChI Key: RFMFYAXNPQLNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-6-fluoropyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-A]pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylate
  • Ethyl 6-bromo-5-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate

Comparison: Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Similar compounds may have different substituents, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C9H7ClFN3O2

Molecular Weight

243.62 g/mol

IUPAC Name

ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H7ClFN3O2/c1-2-16-9(15)5-3-12-14-4-6(11)7(10)13-8(5)14/h3-4H,2H2,1H3

InChI Key

RFMFYAXNPQLNHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=CN2N=C1)F)Cl

Origin of Product

United States

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